molecular formula C10H19NO4 B052826 Di-tert-butyl Iminodicarboxylate CAS No. 51779-32-9

Di-tert-butyl Iminodicarboxylate

Cat. No. B052826
CAS RN: 51779-32-9
M. Wt: 217.26 g/mol
InChI Key: XCAQIUOFDMREBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Di-tert-butyl Iminodicarboxylate often involves innovative strategies to introduce functional groups and construct complex molecular architectures. For instance, di-tert-butyl ethynylimidodicarbonate has been demonstrated as a β-aminoethyl anion synthetic equivalent, capable of installing ethyleneamine groups through reactions with organic electrophiles. This method shows versatility in forming various heterocycles and facilitating the synthesis of alkaloids, highlighting the synthetic utility of tert-butyl iminodicarboxylate derivatives (Beveridge et al., 2020).

Molecular Structure Analysis

The molecular structure of derivatives of Di-tert-butyl Iminodicarboxylate, such as tert-butyl aminocarbonate, reveals insights into the spatial arrangement and electronic environment of the molecule. These structural details are crucial for understanding the compound's reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods, including FTIR and NMR, play a vital role in characterizing these compounds and elucidating their structure (Harris & Wilson, 1983).

Chemical Reactions and Properties

Di-tert-butyl Iminodicarboxylate and its derivatives participate in a wide range of chemical reactions, demonstrating their versatility as synthetic intermediates. For example, the compound can undergo transformations to produce highly enantioenriched amines, serving as ligands for asymmetric catalysis and facilitating the synthesis of alpha- and beta-amino acids. Such reactions underscore the compound's utility in producing complex molecules with high stereoselectivity (Ellman et al., 2002).

Scientific Research Applications

  • Synthesis of Symmetrical Compounds : Di-tert-butylhydroxylamine, obtained by reducing di-tert-butyliminoxyl, is stable in the absence of oxygen and can be easily oxidized in air to the starting radical. This suggests its use in preparative synthesis of symmetrical compounds (Rozantsev & Burmistrova, 1968).

  • Synthon for β-Aminoethylation : Di-tert-butyl Ethynylimidodicarbonate serves as a β-aminoethyl anion synthetic equivalent, used to install ethyleneamine groups in various organic electrophiles. This is utilized in the synthesis of pyrrolidinoindoline alkaloids (Beveridge et al., 2020).

  • Adamantank to Protoadamantane Rearrangement : Di-tert.-butyladamantanol undergoes a hydriodic-acid-catalyzed rearrangement to form iodo-di-tert.-butyl protoadamantane, indicating a potential application in chemical rearrangements (Duddecka et al., 1990).

  • Acylation of Amines : Tert-Butyl aminocarbonate, prepared from hydroxylamine and di-tert-butyl dicarbonate, can acylate amines in both organic and aqueous solutions. This suggests its use in synthetic chemistry for modifying amines (Harris & Wilson, 1983).

  • Esterification in Continuous-Flow Systems : Di-tert-butyl dicarbonate is used in a continuous-flow system for decarboxylative esterification, reducing reaction time significantly. This method has practical industrial applications (Okuno et al., 2015).

  • Boc-Protected Amines Synthesis : The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate, which is useful for synthesizing tert-butyl carbamate in high yields at low temperature. This is applicable in the protection of amino acids (Lebel & Leogane, 2005).

Safety And Hazards

Di-tert-butyl Iminodicarboxylate may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Di-tert-butyl Iminodicarboxylate may be used in the preparation of trans-diamino-2-butene and cis-1,4-diamino-2-butene; di-tert-butyl N-3-butenyliminodicarboxylate; N,N-di-tert-butyl [(2-fluoro-4-nitro)benzylamino]dicarboxylate & C1-C20 and C21-C40 fragments of tetrafibricin .

properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAQIUOFDMREBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299500
Record name Di-tert-butyl Iminodicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl Iminodicarboxylate

CAS RN

51779-32-9
Record name 1,3-Bis(1,1-dimethylethyl) imidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51779-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl-iminodicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51779-32-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-tert-butyl Iminodicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidodicarbonic acid, C,C'-bis(1,1-dimethylethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DI-TERT-BUTYL IMINODICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DI-TERT-BUTYL-IMINODICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M4Q7458H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl Iminodicarboxylate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl Iminodicarboxylate
Reactant of Route 3
Di-tert-butyl Iminodicarboxylate
Reactant of Route 4
Reactant of Route 4
Di-tert-butyl Iminodicarboxylate
Reactant of Route 5
Reactant of Route 5
Di-tert-butyl Iminodicarboxylate
Reactant of Route 6
Reactant of Route 6
Di-tert-butyl Iminodicarboxylate

Citations

For This Compound
95
Citations
RE Beveridge, Y Hu, B Gregoire… - The Journal of Organic …, 2020 - ACS Publications
… (25) Under slightly modified conditions to those described previously, (24) ynimide 12 was prepared in synthetically useful quantities via addition of di-tert-butyl-iminodicarboxylate 24 to …
Number of citations: 7 pubs.acs.org
JY Mo, M Epifanov, JW Hodgson… - … A European Journal, 2020 - Wiley Online Library
… This new method is effective for a wide range of primary alcohols using phthalimide, di-tert-butyl-iminodicarboxylate, and aromatic thiol nucleophiles in 74 % average yield. Activated …
RA Abramovitch, GN Knaus… - The Journal of Organic …, 1974 - ACS Publications
… Chromatography of the complex on basic alumina gave tert-butyl carbamate (13), di-tertbutyl iminodicarboxylate (14), and N,N'-bis (tert-butoxycarbony l)urea (15) in 11, 9, and 40% …
Number of citations: 15 pubs.acs.org
RC Larock, X Han - The Journal of Organic Chemistry, 1999 - ACS Publications
… When potassium phthalimide (entry 7), N-benzyl tosylamide (entry 8), or di-tert-butyl iminodicarboxylate (entry 9) were used as nucleophiles, the desired products 30−32 were formed …
Number of citations: 56 pubs.acs.org
H Yoshizawa, H Itani, K Ishikura, T Irie… - The Journal of …, 2002 - jstage.jst.go.jp
… The triethylsilyl group of 50 was removed with a system of AcOH-THF-H2O to afford the alcohol 51 followed by substitution with di-tert-butyl iminodicarboxylate (Boc2NH) by the …
Number of citations: 36 www.jstage.jst.go.jp
JL Malmauist - 1996 - elibrary.ru
Boron neutron capture therapy is a binary therapeutic method for cancer, which utilises the cytotoxic effect from the neutron capture reaction $\rm\sp {10} B (n,\alpha)\sp7Li $. Boron …
Number of citations: 4 elibrary.ru
X Han, RC Larock - Synlett, 1998 - thieme-connect.com
… Indeed, nucleophiles derived from N-benzyl tosylamide, di-tert-butyl iminodicarboxylate and sodium benzenesulfinate all afforded the desired products in good yields as single …
Number of citations: 15 www.thieme-connect.com
SD Erickson, JA Simon, WC Still - The Journal of Organic …, 1993 - ACS Publications
… In our new synthesis, we decided to avoid the problematic di-tert-butyl iminodicarboxylate anion coupling and not to add nitrogen and amino acid in separate steps. Instead, we planned …
Number of citations: 61 pubs.acs.org
R Bernardini, A Oliva, A Paganelli, E Menta… - Chemistry …, 2009 - journal.csj.jp
… (RS)-4-Aminobutane1,2-diol7 hydrochloride (7) (Scheme 1) was obtained by reaction of 4-bromobut-1-ene (3) with di-tert-butyl iminodicarboxylate (4) in the presence of potassium …
Number of citations: 35 www.journal.csj.jp
L Steemers, L Wijsman… - Advanced Synthesis & …, 2018 - Wiley Online Library
… N-vinylation of N-butyl-2-nitrobenzenesulfonamide and even the very acidic tert-butyl ((2-nitrophenyl)sulfonyl)carbamate and di-tert-butyl iminodicarboxylate gave no reaction towards 6 …
Number of citations: 17 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.